N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a triazolopyridazine moiety, and a dimethoxyphenyl group, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the triazolopyridazine moiety and the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry: It may be used in the development of new industrial chemicals and materials, contributing to advancements in various sectors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, triazolopyridazine analogs, and dimethoxyphenyl-containing molecules. These compounds share structural features with N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide but may differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development, offering opportunities for discovering new applications and mechanisms of action.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine moiety linked to a piperidine ring with a dimethoxyphenyl substituent. The synthesis typically involves the reaction of 1,2,4-triazol-5-amine with a chalcone derivative in the presence of appropriate solvents and catalysts. This method allows for the formation of various isomers, which can be challenging to distinguish due to similar NMR characteristics .
1. Anticancer Activity
Research indicates that compounds with triazolo-pyridazine structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown promising activity against various cancer cell lines:
- Cell Lines Tested : A549 (lung), DU-145 (prostate), HCT-116 (colon), and MDA-MB 231 (breast).
- Mechanism : These compounds often induce apoptosis and inhibit cell proliferation by interfering with tubulin polymerization and affecting cell cycle regulation .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 15 | Apoptosis induction |
Compound B | HCT-116 | 10 | Tubulin inhibition |
Compound C | MDA-MB 231 | 12 | Cell cycle arrest |
2. Anticonvulsant Activity
The anticonvulsant potential of similar compounds has also been explored. For example, triazole derivatives have demonstrated efficacy in models of seizures:
- Model Used : PTZ-induced seizure model in rodents.
- Findings : Certain derivatives significantly reduced seizure duration and frequency compared to control groups .
3. Antimicrobial Activity
The antimicrobial properties of triazolo-pyridazine derivatives are noteworthy:
- Pathogens Tested : Gram-positive and Gram-negative bacteria.
- Results : Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against specific strains .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related triazolo-pyridazine compound on the HCT-116 colon cancer cell line. The results indicated an IC50 value of approximately 10 µM, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced G2/M phase arrest and activated caspase pathways leading to apoptosis .
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant effects of a series of piperidine derivatives containing triazole rings. The study reported that one particular compound eliminated tonic extensor phases in animal models, providing complete protection against induced seizures .
Research Findings
Recent studies have underscored the importance of structure-activity relationships (SAR) in optimizing the biological activities of these compounds. Modifications to the phenyl ring or variations in the piperidine structure can significantly enhance their efficacy against specific targets.
Properties
Molecular Formula |
C20H24N6O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N6O3/c1-13-22-23-18-6-7-19(24-26(13)18)25-10-8-14(9-11-25)20(27)21-16-12-15(28-2)4-5-17(16)29-3/h4-7,12,14H,8-11H2,1-3H3,(H,21,27) |
InChI Key |
OFLBKZNAWKLXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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